molecular formula C18H16F3NO3 B11280305 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B11280305
M. Wt: 351.3 g/mol
InChI Key: VPBWWNPLCFQVCN-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a trifluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide lies in its trifluorophenyl substitution, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16F3NO3

Molecular Weight

351.3 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide

InChI

InChI=1S/C18H16F3NO3/c1-18(2)8-10-4-3-5-13(17(10)25-18)24-9-14(23)22-12-7-6-11(19)15(20)16(12)21/h3-7H,8-9H2,1-2H3,(H,22,23)

InChI Key

VPBWWNPLCFQVCN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C(=C(C=C3)F)F)F)C

Origin of Product

United States

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